Lotaustralin

Descripción general

Descripción

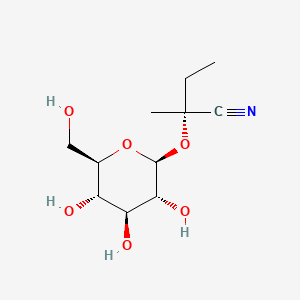

Lotaustralin es un glucósido cianogénico que se encuentra en pequeñas cantidades en varias plantas, incluyendo el trébol austral (Lotus australis), la yuca (Manihot esculenta), el frijol de lima (Phaseolus lunatus), la rodiola (Rhodiola rosea) y el trébol blanco (Trifolium repens) . Es el glucósido de la cianohidrina de metil etil cetona y está estructuralmente relacionado con la linamarina, otro glucósido cianogénico que se encuentra en estas plantas .

Aplicaciones Científicas De Investigación

Lotaustralin tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se estudia por su papel en la biosíntesis de glucósidos cianogénicos y su posible uso en ingeniería metabólica para producir compuestos cianogénicos . En biología, this compound se utiliza para estudiar los mecanismos de defensa de las plantas, ya que forma parte de la defensa química de las plantas contra los herbívoros . En medicina, los efectos tóxicos del cianuro de hidrógeno liberado por la hidrólisis de this compound son de interés para comprender el envenenamiento por cianuro y desarrollar antídotos .

Mecanismo De Acción

Lotaustralin ejerce sus efectos a través de la liberación de cianuro de hidrógeno tras la hidrólisis. La enzima linamarasa cataliza la hidrólisis de this compound para producir glucosa y cianuro de hidrógeno . El cianuro de hidrógeno inhibe la citocromo c oxidasa en la cadena de transporte de electrones mitocondrial, lo que lleva a la hipoxia celular y la toxicidad . Este mecanismo es una parte clave de la estrategia de defensa de la planta contra los herbívoros .

Análisis Bioquímico

Biochemical Properties

Lotaustralin plays a significant role in plant defense mechanisms against herbivores through the release of hydrogen cyanide . It interacts with specific β-glucosidases, such as BGD2, which can hydrolyze both this compound and linamarin, another cyanogenic glucoside .

Cellular Effects

The cellular effects of this compound are primarily related to its role in cyanogenesis, the release of hydrogen cyanide upon tissue damage . This process can influence cell function and impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its enzymatic degradation by β-glucosidases, leading to the release of hydrogen cyanide . This process includes binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the metabolic pathway of cyanogenesis . It interacts with enzymes such as CYP71E7, which catalyzes the conversion of isoleucine-derived oximes into their corresponding cyanohydrins in the biosynthesis of this compound .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Lotaustralin se puede sintetizar a través de la vía de biosíntesis en las plantas. El proceso implica la conversión de los aminoácidos valina e isoleucina en sus oximas y cianohidrinas correspondientes, que luego se glucosilan para formar this compound . Las enzimas clave involucradas en esta vía son CYP79D1 y CYP79D2, que catalizan la conversión de aminoácidos a oximas, y CYP71E7, que convierte oximas en cianohidrinas .

Métodos de producción industrial: la vía de biosíntesis en las plantas se puede aprovechar para la producción a gran escala utilizando plantas genéticamente modificadas o sistemas microbianos que expresen las enzimas necesarias .

Análisis De Reacciones Químicas

Tipos de reacciones: Lotaustralin se somete a hidrólisis por la enzima linamarasa para formar glucosa y un precursor del compuesto tóxico cianuro de hidrógeno . Esta reacción es un tipo de reacción de sustitución donde se rompe el enlace glucosídico.

Reactivos y condiciones comunes: La hidrólisis de this compound generalmente ocurre en condiciones ligeramente ácidas o neutras en presencia de la enzima linamarasa . La reacción también puede ser catalizada por otras glucosidasas.

Principales productos formados: Los principales productos formados a partir de la hidrólisis de this compound son la glucosa y el cianuro de hidrógeno . El cianuro de hidrógeno es un compuesto tóxico que puede tener efectos biológicos significativos.

Comparación Con Compuestos Similares

Lotaustralin es estructuralmente similar a la linamarina, otro glucósido cianogénico que se encuentra en las mismas plantas . Ambos compuestos se someten a hidrólisis para liberar cianuro de hidrógeno, pero difieren en sus estructuras aglicónicas. This compound tiene una aglicona de cianohidrina de metil etil cetona, mientras que la linamarina tiene una aglicona de cianohidrina de acetona . Esta diferencia estructural afecta sus vías de biosíntesis y las enzimas involucradas .

Lista de compuestos similares:- Linamarina

- Dhurrina

- Prunasina

- Amigdalina

Estos compuestos comparten vías de biosíntesis y mecanismos de acción similares, pero difieren en sus estructuras aglicónicas y las plantas específicas en las que se encuentran .

Propiedades

IUPAC Name |

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-3-11(2,5-12)18-10-9(16)8(15)7(14)6(4-13)17-10/h6-10,13-16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWBWVMTOYUPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-67-8 | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Lotaustralin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lotaustralin contribute to plant defense mechanisms?

A1: this compound, upon hydrolysis by specific β-glucosidases, releases hydrogen cyanide (HCN). [, , , ] This rapid release of HCN acts as a deterrent against herbivores and deters feeding. [, , ]

Q2: Does the ratio of this compound to linamarin, another cyanogenic glucoside, influence plant defense?

A2: Research suggests that the ratio of this compound to linamarin can vary depending on plant species and even cultivars. [, , , ] This variation may impact the efficacy of defense against specific herbivores due to differences in their tolerance to these compounds.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C14H21NO6 and a molecular weight of 303.31 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound has been characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, , , , ], mass spectrometry [, , ], and infrared spectroscopy [, ].

Q5: How stable is this compound under different processing conditions?

A5: this compound, being water-soluble, is susceptible to degradation during processing techniques involving water, such as soaking and boiling. [] These methods are often employed to reduce cyanide levels in cassava for safe consumption. []

Q6: What enzymes are involved in the biosynthesis and hydrolysis of this compound?

A6: Cytochrome P450 enzymes, particularly those belonging to the CYP79 family, play a crucial role in the biosynthesis of this compound from the amino acid isoleucine. [, , , ] Hydrolysis of this compound, leading to HCN release, is catalyzed by specific β-glucosidases. [, , , , , ]

Q7: Have there been any computational studies on this compound?

A7: While detailed computational studies specifically focusing on this compound are limited in the provided research, comparative homology modeling has been used to understand the substrate specificity of β-glucosidases involved in this compound hydrolysis. [, ]

Q8: How does the structure of this compound relate to its biological activity?

A8: The presence of the nitrile group (-CN) in the structure of this compound is crucial for its ability to release HCN upon hydrolysis. [, , , ] Modification of this group would abolish its cyanogenic potential.

Q9: What strategies can be employed to enhance the stability of this compound in formulations?

A9: The provided research primarily focuses on this compound in its natural context within plants. Further research is needed to explore formulation strategies for enhancing its stability.

Q10: What are the safety concerns associated with this compound?

A10: this compound itself is not acutely toxic, but its breakdown product, HCN, is highly poisonous. [, , , , , ] Proper processing of cassava, a major source of this compound, is crucial to remove cyanide and ensure its safety for consumption. [, , ]

Q11: What analytical techniques are commonly used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry [, , ], is widely used for quantifying this compound in plant material. Traditional methods like the picrate method are also employed. [, ]

Q12: What is the evolutionary significance of cyanogenesis in plants like cassava?

A12: Cyanogenesis, facilitated by compounds like this compound, is believed to have evolved as a defense mechanism in plants against herbivory. [, , , , ] This chemical defense provides a selective advantage, enabling these plants to thrive in specific ecological niches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.